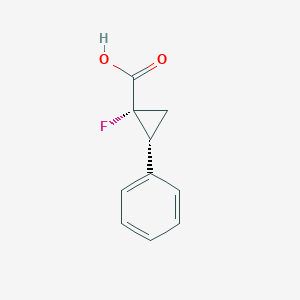

(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid

Description

(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is of interest due to its unique structural features, which include a cyclopropane ring substituted with a phenyl group and a carboxylic acid group, along with a fluorine atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various fields of scientific research and industrial applications.

Properties

IUPAC Name |

(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQKMDIGSGRQJP-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@]1(C(=O)O)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932192-07-8 | |

| Record name | (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of styrene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor. The carboxylic acid group is often introduced via hydrolysis of an ester precursor .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and enantioselectivity. The use of chiral catalysts and optimized reaction conditions is crucial to achieve the desired (1R,2R) configuration. The scalability of the process is enhanced by employing automated systems and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can target the carboxylic acid group to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include alcohols, amides, and thiol derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves the following methods:

- Cyclopropanation : This is commonly achieved through the reaction of styrene with diazo compounds in the presence of rhodium catalysts.

- Fluorination : The introduction of the fluorine atom can be accomplished using electrophilic fluorination techniques with reagents such as Selectfluor.

- Carboxylic Acid Formation : The carboxylic acid group is often introduced via hydrolysis of an ester precursor.

Industrial Production

In industrial settings, continuous flow processes are employed to enhance yield and enantioselectivity. The use of chiral catalysts and optimized conditions is critical for achieving the desired (1R,2R) configuration.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules that are essential in various chemical research fields.

Biology

In biological research, this compound has been investigated for its potential as a bioactive agent. Preliminary studies indicate its role in enzyme inhibition, particularly concerning enzymes involved in metabolic pathways.

Medicine

The therapeutic potential of this compound is being explored for various applications, including anti-inflammatory and antiviral activities. Its structural features may enhance efficacy compared to other compounds.

Industry

This compound is also utilized in developing novel materials and as a precursor in pharmaceutical synthesis, highlighting its versatility across different domains.

Research indicates that this compound exhibits promising bioactive properties:

Enzyme Inhibition

Studies suggest its potential as an inhibitor of specific enzymes such as 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), which is involved in ethylene biosynthesis in plants.

Therapeutic Potential

The compound has been explored for anti-inflammatory and antiviral activities. Its unique structure may enhance its efficacy compared to similar compounds.

Table 1: Comparison with Similar Compounds

| Compound | Binding Affinity (kD) | Stability | Unique Features |

|---|---|---|---|

| This compound | Low nanomolar range | High stability in serum | Fluorine substitution |

| (1R,2R)-1-chloro-2-phenylcyclopropane-1-carboxylic acid | Moderate affinity | Moderate stability | Chlorine substitution |

| (1R,2R)-1-bromo-2-phenylcyclopropane-1-carboxylic acid | Lower affinity | Lower stability | Bromine substitution |

Mechanism of Action

The mechanism of action of (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. The phenyl group contributes to hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions. These combined effects enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

- (1R,2R)-1-chloro-2-phenylcyclopropane-1-carboxylic acid

- (1R,2R)-1-bromo-2-phenylcyclopropane-1-carboxylic acid

- (1R,2R)-1-iodo-2-phenylcyclopropane-1-carboxylic acid

Uniqueness

The presence of the fluorine atom in (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its halogenated analogs. This makes it a valuable compound for various applications in research and industry .

Biological Activity

(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid (CAS No. 1932192-07-8) is a chiral cyclopropane derivative notable for its unique structural features, including a cyclopropane ring, a phenyl group, a carboxylic acid group, and a fluorine atom. These characteristics contribute to its potential biological activity and applications in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 180.17 g/mol. The compound's structure allows for various interactions within biological systems, making it a subject of interest in drug design and enzyme inhibition studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances hydrogen bonding capabilities, while the phenyl group facilitates hydrophobic interactions. The carboxylic acid group can engage in ionic interactions, allowing the compound to modulate various biological pathways effectively.

Biological Activity

Research indicates that this compound exhibits promising bioactive properties:

- Enzyme Inhibition : Preliminary studies suggest its potential as an inhibitor in various enzymatic pathways. For example, it has been investigated for its inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), which plays a role in ethylene biosynthesis in plants .

- Therapeutic Potential : The compound has been explored for anti-inflammatory and antiviral activities. Its unique structure may enhance its efficacy compared to other similar compounds .

Table 1: Summary of Biological Activity Studies

Comparative Analysis

When compared to other halogenated cyclopropane derivatives such as (1R,2R)-1-chloro or (1R,2R)-1-bromo analogs, this compound shows enhanced metabolic stability and binding affinity due to the presence of the fluorine atom. This property makes it particularly valuable in pharmaceutical applications.

Table 2: Comparison with Similar Compounds

| Compound | Binding Affinity (kD) | Stability | Unique Features |

|---|---|---|---|

| This compound | Low nanomolar range | High stability in serum | Fluorine substitution |

| (1R,2R)-1-chloro-2-phenylcyclopropane-1-carboxylic acid | Moderate affinity | Moderate stability | Chlorine substitution |

| (1R,2R)-1-bromo-2-phenylcyclopropane-1-carboxylic acid | Lower affinity | Lower stability | Bromine substitution |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds like ethyl diazoacetate with Rh(II) catalysts). Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysts. For example, asymmetric Simmons–Smith reactions or enantioselective cyclopropanation with Ru or Cu catalysts can yield the desired (1R,2R) configuration. Post-synthesis, stereochemical purity is confirmed using chiral HPLC, NMR (e.g., NOESY for spatial proximity), or X-ray crystallography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : , , and NMR to confirm fluorination, cyclopropane ring geometry, and phenyl substitution.

- X-ray Crystallography : Resolves absolute stereochemistry and ring strain effects.

- Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.

- Polarimetry or Chiral HPLC : Ensures enantiomeric excess >98% for biological studies .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : Its strained cyclopropane ring and fluorinated moiety make it a candidate for:

- Enzyme Inhibition : As a mimic of transition states in enzymes like ACC deaminase (via fluorinated substituent’s electronegativity) .

- Metabolic Stability Studies : Fluorine enhances metabolic stability in drug candidates targeting neurological or inflammatory pathways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in stereoselective cyclopropanation?

- Methodological Answer : Key strategies include:

- Catalyst Screening : Testing chiral Ru or Ir complexes (e.g., [Ru(CO)Cl(PPh₃)₃]) for enantioselectivity.

- Solvent Optimization : Using non-polar solvents (e.g., toluene) to reduce side reactions.

- Temperature Control : Lower temperatures (<0°C) to favor kinetic over thermodynamic products.

- In Situ Monitoring : Employing FTIR or Raman spectroscopy to track diazo decomposition and adjust reagent stoichiometry .

Q. What mechanistic insights explain contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from:

- Enzyme Isoform Variability : Test across homologs (e.g., bacterial vs. human ACC deaminase) using kinetic assays (IC₅₀, ).

- Fluorine’s Electronic Effects : Use DFT calculations to model fluorine’s impact on binding affinity versus steric hindrance.

- Metabolite Interference : LC-MS/MS profiling to detect decomposition products (e.g., defluorination) during assays .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Studies : Calculate transition-state energies for ring-opening reactions (e.g., nucleophilic attack on cyclopropane).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking for ACC deaminase).

- QSPR Models : Correlate substituent effects (fluorine, phenyl) with reaction outcomes (e.g., Hammett σ constants) .

Q. What strategies mitigate decomposition during storage or biological assays?

- Methodological Answer :

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or EtOH to prevent hydrolysis.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit metal-catalyzed degradation.

- pH Control : Maintain pH 6–8 in buffered solutions to avoid acid/base-driven ring opening .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s stability in aqueous media?

- Methodological Answer :

Replicate Conditions : Compare pH, temperature, and ionic strength across studies.

Degradation Profiling : Use NMR to track fluorine loss or LC-MS to identify byproducts.

Accelerated Stability Testing : Perform stress tests (e.g., 40°C/75% RH) to model long-term behavior.

Contradictions often stem from trace metal impurities or variations in buffer composition .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.